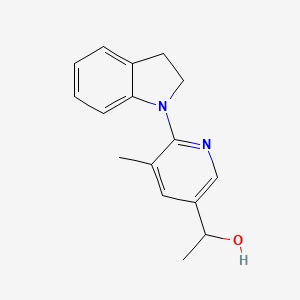

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-(6-(Indolin-1-yl)-5-méthylpyridin-3-yl)éthanol est un composé organique synthétique appartenant à la classe des dérivés d’indoline. Il est caractérisé par la présence d’un groupement indoline lié à un cycle pyridine, qui est également substitué par un groupe méthyle et une chaîne latérale éthanol.

Méthodes De Préparation

La synthèse du 1-(6-(Indolin-1-yl)-5-méthylpyridin-3-yl)éthanol implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce telles que l’indoline et la 3-bromo-5-méthylpyridine.

Formation d’un intermédiaire : L’indoline est mise à réagir avec la 3-bromo-5-méthylpyridine en conditions basiques pour former un composé intermédiaire.

Analyse Des Réactions Chimiques

Le 1-(6-(Indolin-1-yl)-5-méthylpyridin-3-yl)éthanol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe éthanol peut être oxydé pour former l’aldéhyde ou l’acide carboxylique correspondant en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le composé peut être réduit pour former l’alcane correspondant en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.

Les réactifs et les conditions courantes pour ces réactions sont :

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Agents halogénants comme la N-bromosuccinimide pour la substitution électrophile.

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés ou réduits correspondants et les produits substitués.

Applications de la recherche scientifique

Le 1-(6-(Indolin-1-yl)-5-méthylpyridin-3-yl)éthanol a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent neuroprotecteur, en particulier dans le traitement de l’accident vasculaire cérébral ischémique.

Science des matériaux : La structure unique du composé en fait un candidat pour le développement de matériaux photochromes, qui ont des applications dans les textiles intelligents et les dispositifs optiques.

Recherche biologique : Il est utilisé dans des études portant sur l’inhibition enzymatique et l’activité antimicrobienne, étant donné sa similitude structurale avec d’autres dérivés d’indoline bioactifs.

Applications De Recherche Scientifique

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a neuroprotective agent, particularly in the treatment of ischemic stroke.

Materials Science: The compound’s unique structure makes it a candidate for the development of photochromic materials, which have applications in smart textiles and optical devices.

Biological Research: It is used in studies related to enzyme inhibition and antimicrobial activity, given its structural similarity to other bioactive indoline derivatives.

Mécanisme D'action

Le mécanisme d’action du 1-(6-(Indolin-1-yl)-5-méthylpyridin-3-yl)éthanol implique son interaction avec des cibles moléculaires et des voies spécifiques :

Comparaison Avec Des Composés Similaires

Le 1-(6-(Indolin-1-yl)-5-méthylpyridin-3-yl)éthanol peut être comparé à d’autres dérivés d’indoline :

1-(6-(Indolin-1-yl)-4-méthylpyridin-3-yl)éthanol : Ce composé a une structure similaire, mais diffère par la position du groupe méthyle sur le cycle pyridine.

Dérivés de benzimidazole-1,2,3-triazole-indoline : Ces composés ont une structure plus complexe et sont connus pour leurs propriétés antimicrobiennes et d’inhibition enzymatique.

La particularité du 1-(6-(Indolin-1-yl)-5-méthylpyridin-3-yl)éthanol réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C16H18N2O |

|---|---|

Poids moléculaire |

254.33 g/mol |

Nom IUPAC |

1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]ethanol |

InChI |

InChI=1S/C16H18N2O/c1-11-9-14(12(2)19)10-17-16(11)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10,12,19H,7-8H2,1-2H3 |

Clé InChI |

KOJGVQIGRGIDDM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)